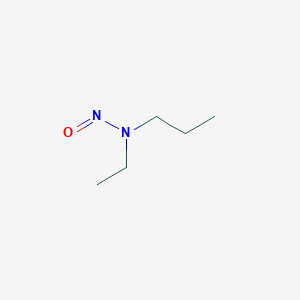
Ethyl-4-Pyridylacetat
Übersicht
Beschreibung
Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid. It is a pyridine-based compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is known for its applications in various chemical syntheses and industrial processes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-pyridylacetate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ethyl 4-pyridylacetate is a pyridine-based compound It has been used as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in inflammatory and immune responses.
Mode of Action
It is known to participate as a reagent in the synthesis of various compounds . For instance, it has been used in the synthesis of 4- (pyridyl) isosteres of meperidine .
Pharmacokinetics
Its physical properties such as boiling point (127-128 °c/14 mmhg), melting point (18-19 °c), and density (1079 g/mL at 25 °C) have been reported .
Result of Action
It has been noted that ethyl 4-pyridylacetate shows potential ability as an anticonvulsant and also exhibits neuropathic pain-attenuating properties .
Action Environment
It is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to light, heat, and air might affect the stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-pyridylacetate can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of an acid catalyst . Another method involves the reaction of 4-methylpyridine with carbon dioxide and ethanol under specific conditions .
Industrial Production Methods: In industrial settings, the production of ethyl 4-pyridylacetate typically involves the use of large-scale esterification reactors where 4-pyridyl acetic acid and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Types of Reactions:
Oxidation: Ethyl 4-pyridylacetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-pyridyl acetic acid.
Reduction: 4-pyridyl ethanol.
Substitution: Various substituted pyridyl acetates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-pyridylacetate can be compared with other similar compounds such as:
Methyl 4-pyridylacetate: Similar in structure but with a methyl group instead of an ethyl group.
4-pyridylacetic acid: The parent acid form of ethyl 4-pyridylacetate.
Ethyl 3-pyridylacetate: Similar structure but with the pyridyl group at the 3-position instead of the 4-position.
Uniqueness: Ethyl 4-pyridylacetate is unique due to its specific ester group and the position of the pyridyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
ethyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJLWHOILVHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202797 | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54401-85-3 | |
| Record name | Ethyl 4-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54401-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054401853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-pyridylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK5D2L7VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














